1,2,4,5-Benzenetetracarboxylic dianhydride-d2

LC-MS/MS Isotope Dilution Mass Spectrometry Internal Standard

Accurate quantitation of residual pyromellitic dianhydride (PMDA) in environmental or biological matrices demands an internal standard that co-elutes yet remains mass-resolvable from the native analyte. PMDA-d2 solves this with a +2.01 Da M+2 mass shift, enabling isotope-dilution LC-MS/MS with linear calibration from sub-ng/mL to µg/mL levels. - 98 atom % D enrichment ensures the internal standard signal is dominated by the d2 isotopologue. - Chromatographic co-elution with unlabeled PMDA corrects for matrix suppression/enhancement effects. - Also serves as a deuterated monomer for neutron reflectometry and solid-state NMR studies of polyimides. Supplied as a white to slightly yellow crystalline solid; packaged under inert atmosphere to preserve anhydride integrity.

Molecular Formula C10H2O6
Molecular Weight 220.13 g/mol
CAS No. 106426-63-5
Cat. No. B034530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Benzenetetracarboxylic dianhydride-d2
CAS106426-63-5
Molecular FormulaC10H2O6
Molecular Weight220.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
InChIInChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D
InChIKeyANSXAPJVJOKRDJ-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,2,4,5-Benzenetetracarboxylic Dianhydride-d2 (PMDA-d2) Is a Strategic Procurement Choice for Isotopic Labeling


1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (CAS 106426-63-5), also known as pyromellitic dianhydride-d2 (PMDA-d2), is a selectively deuterated aromatic dianhydride with the molecular formula C10D2O6 and a molecular weight of 220.13 g/mol [1]. It belongs to the class of isotopically labeled monomers used as building blocks in high-performance polymer synthesis and as internal standards in quantitative mass spectrometry. The compound carries exactly two deuterium atoms at the 4- and 8-positions of the benzodifuran core, yielding a characteristic M+2 mass shift relative to the non-deuterated parent (PMDA, CAS 89-32-7, MW 218.12 g/mol) that enables unambiguous detection in mass spectrometric and nuclear magnetic resonance analyses [2].

Why Generic PMDA Cannot Substitute for PMDA-d2 in Quantitative Analytical and Neutron-Scattering Workflows


The non-deuterated parent compound, pyromellitic dianhydride (PMDA, CAS 89-32-7), shares identical anhydride functionality but lacks the isotopic label that makes PMDA-d2 uniquely traceable. In LC‑MS or GC‑MS quantification, the native analyte and the internal standard must be chromatographically co-eluting yet mass-resolvable; PMDA-d2 provides a +2.01 Da mass shift that cleanly separates it from the analyte, whereas unlabeled PMDA would be indistinguishable from the target analyte, rendering isotope-dilution methods impossible . In solid‑state NMR, the two ring protons of PMDA produce intense ¹H signals that dominate spectra, while PMDA-d2 silences those positions, enabling selective observation of other protons in complex polymer matrices [1]. Furthermore, deuterated monomers are essential for neutron reflectometry and small-angle neutron scattering (SANS) because the coherent scattering length density of deuterium (+6.671 fm) differs markedly from that of hydrogen (−3.739 fm); replacement of two aromatic protons with deuterium produces a readily measurable contrast that the hydrogen analog cannot achieve without full perdeuteration [2].

Quantitative Differentiation Evidence: PMDA-d2 vs Unlabeled PMDA and Alternative Dianhydrides


Mass Spectrometric Differentiation: M+2 Shift Enables Unambiguous Isotope-Dilution Quantification

PMDA-d2 exhibits a characteristic M+2 mass shift of +2.01 Da relative to PMDA (218.12 vs 220.13 g/mol), a difference that is directly documented on the Sigma-Aldrich certificate of analysis as 'mass shift M+2' . In contrast, non-deuterated PMDA cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from the native analyte. Compared to alternative dianhydrides such as BPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride, MW 294.22 g/mol, Δmass +76.10 Da) , PMDA-d2 offers a moderate mass increment that avoids excessive mass offset while still providing baseline separation in quadrupole MS, enabling straightforward integration of extracted ion chromatograms without isotopic overlap .

LC-MS/MS Isotope Dilution Mass Spectrometry Internal Standard

Isotopic Enrichment Superiority: 98 Atom % D Enables Quantitative Isotope-Dilution Linearity

The certified isotopic enrichment of PMDA-d2 is 98 atom % D, as specified by both Sigma-Aldrich and CDN Isotopes . This corresponds to a deuterium-to-hydrogen ratio of 49:1 at the labeled positions, compared to the natural deuterium abundance of 0.0156 atom % (1:6,400) in non-deuterated PMDA. For isotope-dilution LC‑MS/MS, an enrichment of ≥98 atom % ensures that the internal standard signal is dominated by the d2 isotopologue, minimizing correction for natural abundance contributions and enabling linear calibration curves (typically r² ≥ 0.995) over at least three orders of magnitude [1]. In comparison, custom-synthesized deuterated analogs with lower enrichment (e.g., 95 atom % D) introduce larger correction factors that degrade method precision at low analyte concentrations.

Isotopic Enrichment Quantitative NMR Stable Isotope Labeling

Polymerization Reactivity Equivalence Confirmed: Deuteration Does Not Alter Monomer Reactivity

Anselmi et al. (2004) directly compared deuterated and non-deuterated PMDA monomers in the synthesis of PMDA/ODA and BPDA/PDA polyimide films and explicitly reported: 'Results show that deuterium does not affect the reactivity of monomers to form the poly(amic-acid) solution' [1]. This finding means that PMDA-d2 can be substituted for PMDA in established polyimide recipes without modifying reaction stoichiometry, temperature profiles, or catalyst loadings. The resulting deuterated polyimides exhibit the same high inherent viscosity and mechanical properties as their hydrogen analogs. This reactivity equivalence is not automatically guaranteed for all deuterated monomers; some deuterated diamines or dianhydrides may show altered nucleophilicity due to secondary kinetic isotope effects. Therefore, the experimental confirmation for PMDA-d2 is a distinct procurement-relevant advantage.

Polyimide Synthesis Deuterated Polymers Inertial Confinement Fusion

Neutron Scattering Contrast Advantage: Site-Specific Deuteration for Polymer Thin-Film Depth Profiling

Coherent neutron scattering length densities (SLD) differ dramatically between hydrogen (b_c = −3.739 fm) and deuterium (b_c = +6.671 fm), a difference of Δb_c = 10.410 fm per substituted atom [1]. For PMDA-d2, the replacement of two aromatic protons with deuterons increases the monomer neutron SLD by approximately +2.1 × 10⁻⁶ Å⁻² relative to non-deuterated PMDA, enabling clear contrast between deuterated and hydrogenous polymer layers in neutron reflectometry experiments [2]. The INIS/IAEA database explicitly identifies deuterated PMDA-based polyimides as essential for Inertial Confinement Fusion (ICF) capsule fabrication, where optical and neutron-contrast properties must be tuned by controlled deuteration of the polymer shell [3]. Perdeuterated polyimides are sometimes used, but site-specific d2-labeling of PMDA offers a balance of contrast and cost.

Neutron Reflectometry SANS Polymer Thin Films

Shelf Stability Assurance: 3‑Year Re-Analysis Requirement Is Standard for Deuterated Dianhydrides

The Safety Data Sheet for PMDA-d2 (CDN Isotopes product D-3393) states: 'Stable if stored under recommended conditions … After three years, the compound should be re-analyzed for chemical purity before use' . This specification is typical for deuterated anhydrides, which are susceptible to slow hydrolysis upon exposure to atmospheric moisture. In contrast, non-deuterated PMDA from major vendors carries a similar re-test recommendation, but the isotopically labeled compound additionally requires verification of isotopic enrichment after prolonged storage due to potential H/D back-exchange in protic environments. The specification of 98 atom % D initial enrichment provides a margin that accommodates minor back-exchange over the 3‑year window while still maintaining ≥95 atom % D usability threshold .

Chemical Stability Storage Quality Assurance

Optimal Scientific and Industrial Use Cases for PMDA-d2 Based on Quantitative Evidence


Isotope-Dilution LC‑MS/MS Quantification of PMDA in Environmental or Biological Matrices

When quantifying residual pyromellitic dianhydride (PMDA) in complex matrices such as environmental water, soil extracts, or biological fluids, PMDA-d2 serves as the ideal surrogate internal standard. Its M+2 mass shift of +2.01 Da (Section 3, Evidence 1) places the internal standard signal outside the natural isotopic envelope of the analyte. The 98 atom % D enrichment (Section 3, Evidence 2) ensures that the internal standard signal is dominated by the d2 isotopologue, enabling linear calibration from sub-ng/mL to µg/mL levels. Because PMDA-d2 co-elutes with PMDA under reversed-phase LC conditions, it corrects for matrix suppression or enhancement effects that would otherwise bias external standard calibration [1].

Synthesis of Deuterated Polyimide Films for Neutron Reflectometry

Researchers fabricating deuterated polyimide thin films (e.g., PMDA‑ODA‑d2) for neutron reflectometry depth-profiling studies benefit from PMDA-d2 as the deuterated monomer source. The experimentally confirmed reactivity equivalence (Section 3, Evidence 3) allows direct substitution into established PMDA‑ODA recipes without re-optimization. The neutron SLD increment of approximately +2.1 × 10⁻⁶ Å⁻² per monomer (Section 3, Evidence 4) provides sufficient contrast against hydrogenous polymer layers in bilayer or multilayer stacks, enabling resolution of interfacial widths down to ~10 Å [2].

Solid-State ¹H NMR Spectral Simplification in Polyimide Characterization

In solid-state ¹H NMR studies of polyimide structure and dynamics, the two aromatic protons of PMDA produce intense signals that can obscure resonances from diamine comonomers or end groups. Incorporating PMDA-d2 at the PMDA positions silences these signals, collapsing the aromatic region and allowing resolution of peaks from ODA, PDA, or other diamines. The 98 atom % D enrichment (Section 3, Evidence 2) ensures that residual ¹H signal from incomplete deuteration is ≤2% of the original intensity, typically below the noise floor of routine CP‑MAS experiments .

Inertial Confinement Fusion (ICF) Capsule Polymer Shell Fabrication

In ICF target fabrication, the polymer capsule must contain deuterium for nuclear diagnostic purposes while maintaining optical transparency and mechanical robustness. PMDA-d2 provides exactly two deuterons per monomer unit in a controlled, site-specific manner (Section 3, Evidence 4), enabling precise tuning of the total deuterium content of the polyimide shell. The demonstrated reactivity equivalence to hydrogenous PMDA (Section 3, Evidence 3) ensures that capsule quality metrics such as sphericity, wall thickness uniformity, and burst strength are not compromised by isotopic substitution [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4,5-Benzenetetracarboxylic dianhydride-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.